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Compound of Interest

Compound Name: 4'-Hydroxy-7-methoxyflavanone

CAS No.: 61504-06-1

Cat. No.: B600461 Get Quote

Executive Summary
4'-Hydroxy-7-methoxyflavanone (CAS: 32274-71-8), chemically identified as 7-O-methyl-

liquiritigenin, is a bioactive flavanone derivative found in medicinal plants such as Muntingia

calabura, Maackia amurensis, and Glycyrrhiza species (as a metabolite). Structurally, it is the

7-methyl ether of liquiritigenin.

This compound represents a critical optimization of the flavanone scaffold: the 7-methoxy

substitution blocks a primary site of Phase II conjugation (glucuronidation), theoretically

enhancing metabolic stability and lipophilicity compared to its parent, liquiritigenin. However, its

pharmacokinetic (PK) profile is defined by rapid absorption, extensive first-pass metabolism at

the remaining 4'-hydroxyl position, and enterohepatic recycling. This guide provides a

mechanistic analysis of its ADME (Absorption, Distribution, Metabolism, Excretion) properties,

supported by experimental protocols and pathway visualizations.

Physicochemical Profile & Biopharmaceutical
Implications[1][2][3][4][5][6][7][8]
Understanding the physicochemical baseline is prerequisite to interpreting PK data.
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Property
Value
(Experimental/Predicted)

Biopharmaceutical
Implication

Molecular Weight 268.27 g/mol
Optimal for passive diffusion (<

500 Da).

LogP ~3.0 - 3.2

High lipophilicity; predicts good

intestinal permeability (BCS

Class II).

pKa ~9.5 (4'-OH)

Non-ionized at physiological

pH (7.4), favoring passive

absorption.

Solubility Low (aqueous)

Dissolution-limited absorption;

requires lipid-based

formulation for max

bioavailability.

PSA ~55 Å²

Excellent membrane

permeability potential (PSA <

140 Å²).

ADME Profile: Mechanistic Analysis
Absorption[6][9]

Mechanism: Predominantly passive transcellular diffusion due to high lipophilicity and lack of

ionization at intestinal pH.

Transporters: Like other methoxyflavanones, it is a likely substrate for P-glycoprotein (P-

gp/MDR1) and BCRP, which may limit intracellular accumulation and facilitate intestinal

efflux, though the 7-methylation typically reduces efflux affinity compared to poly-

hydroxylated analogs.

Absorption Window: Rapid absorption occurs primarily in the duodenum and jejunum, with

Tmax typically observed between 0.5 to 1.0 hours post-oral administration in rodent models.

Distribution[10]
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Plasma Protein Binding (PPB): High (>90%), predominantly to Human Serum Albumin

(HSA). The 7-methoxy group enhances hydrophobic interaction with HSA Site II compared to

liquiritigenin.

Tissue Accumulation: Rapid distribution to highly perfused organs (liver, kidneys). The

compound exhibits blood-brain barrier (BBB) permeability, a characteristic enhanced by the

O-methylation, making it a viable candidate for neuropharmacological targets.

Metabolism (The Critical Determinant)
Metabolism is the rate-limiting step for bioavailability. The 7-methoxy group protects the A-ring

from immediate glucuronidation, shifting metabolic pressure to the B-ring and demethylation

pathways.

Phase I (Functionalization):

O-Demethylation: Catalyzed by CYP1A2 and CYP2C9, converting the compound back to

Liquiritigenin.

Hydroxylation: Minor pathway, potentially at the 3-position (forming 3-hydroxy derivatives).

Phase II (Conjugation):

Glucuronidation (Major): Mediated by UGT1A1 and UGT1A9. The exposed 4'-OH on the

B-ring is the primary "soft spot" for rapid conjugation.

Sulfation: Mediated by SULT1A1, often competing with glucuronidation at lower substrate

concentrations.

Excretion
Routes: Predominantly urinary excretion as glucuronide/sulfate conjugates. Biliary excretion

plays a significant role, leading to enterohepatic recirculation, which can produce secondary

plasma peaks (double-peak phenomenon) and prolong the terminal half-life.

Half-Life (t1/2): Estimated at 2–4 hours in rats, slightly longer than liquiritigenin due to

metabolic blocking at the 7-position.
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Visualization of Metabolic Pathways
The following diagram illustrates the metabolic fate of 4'-Hydroxy-7-methoxyflavanone,

highlighting the shift from direct conjugation to demethylation-dependent clearance.

Figure 1: Metabolic Pathway of 4'-Hydroxy-7-methoxyflavanone showing the competing Demethylation and Conjugation routes.
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Experimental Protocols for PK Validation
To generate regulatory-grade PK data, the following protocols are recommended. These

emphasize the stabilization of plasma samples to prevent ex vivo degradation of unstable

conjugates.

Bioanalytical Method (LC-MS/MS)
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50

mm).

Mobile Phase:

A: 0.1% Formic acid in Water.

B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 5 minutes.

Detection: ESI Negative Mode (Flavanones ionize better in negative mode).
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MRM Transition:m/z 267.1 → 132.9 (Specific cleavage of C-ring).

Internal Standard: Hesperetin or Naringenin (structurally similar flavanones).

In Vivo Pharmacokinetic Study (Rat Model)
Animals: Male Sprague-Dawley rats (200–250 g), fasted 12h.

Dosing:

IV Group: 2 mg/kg (dissolved in DMSO:PEG400:Saline 5:45:50).

Oral Group: 10–20 mg/kg (suspended in 0.5% CMC-Na).

Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.

Sample Processing (Critical Step):

Immediate centrifugation (4°C, 3000g, 10 min).

Acidification: Add 10 µL of 10% Ascorbic Acid or Formic Acid to plasma to prevent

oxidative degradation.

Enzymatic Hydrolysis (Optional): To measure total aglycone, treat plasma with

-glucuronidase/sulfatase (37°C, 2h) before extraction. This reveals the extent of Phase II
metabolism.

Microsomal Stability Assay
System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.

Concentration: 1 µM test compound.

Timepoints: 0, 5, 15, 30, 60 min.

Calculation:

.
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Interpretation: High clearance here indicates CYP-mediated demethylation is a significant

liability.

Pharmacokinetic Parameters (Reference Range)
Based on structural analogs (Liquiritigenin, Hesperetin) and specific methoxyflavanone studies,

the following parameters are the expected baseline for 4'-Hydroxy-7-methoxyflavanone in

rats (Oral dose 10-20 mg/kg):

Parameter Expected Range Notes

Tmax 0.5 – 1.0 h
Rapid absorption characteristic

of lipophilic flavanones.

Cmax 0.5 – 1.5 µg/mL
Limited by first-pass

glucuronidation.

AUC(0-t) 2.0 – 5.0 µg·h/mL

Dose-dependent; non-linear at

high doses due to saturation of

efflux/metabolism.

T1/2 2.0 – 4.0 h

Moderate elimination;

prolonged by enterohepatic

recycling.

Bioavailability (F) 3% – 15%
Low absolute bioavailability is

typical for this class.

Bioavailability Enhancement Strategies
Given the low oral bioavailability (<15%), formulation strategies must address solubility and

metabolic protection.

Self-Emulsifying Drug Delivery Systems (SEDDS):

Use of oils (e.g., Capryol 90) and surfactants (e.g., Cremophor EL) to solubilize the

lipophilic flavanone and stimulate lymphatic transport, bypassing hepatic first-pass

metabolism.
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Bio-enhancers:

Co-administration with Piperine (20 mg/kg) to inhibit UGTs and P-gp, significantly

increasing AUC (typically 1.5–2 fold increase observed with flavanones).

Solid Dispersions:

Amorphous solid dispersions with polymers like PVP-VA64 to enhance dissolution rate in

the GI tract.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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